4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid
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Overview
Description
4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves the bromination and fluorination of benzodioxole derivatives. One common method includes the bromination of 2,2-difluoro-1,3-benzodioxole followed by carboxylation. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzodioxoles.
Oxidation: Formation of benzodioxole quinones.
Reduction: Formation of benzodioxole hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
4-Bromo-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H3BrF2O4 |
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Molecular Weight |
281.01 g/mol |
IUPAC Name |
4-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3BrF2O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChI Key |
HBUGKGUCMHVXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)Br)OC(O2)(F)F |
Origin of Product |
United States |
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